Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate
Description
Properties
CAS No. |
917592-89-3 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenoxy-6-phenylbenzoate |
InChI |
InChI=1S/C22H20O3/c1-3-24-22(23)21-19(17-10-6-4-7-11-17)14-16(2)15-20(21)25-18-12-8-5-9-13-18/h4-15H,3H2,1-2H3 |
InChI Key |
JDAQOFANWOFBII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate generally involves the following steps:
Formation of the Biphenyl Core : This is typically achieved through coupling reactions involving aryl halides and boronic acids or through direct arylation methods.
Carboxylation : The introduction of the carboxylate group can be accomplished via esterification reactions, often using ethyl chloroformate or similar reagents.
Phenoxy Group Introduction : This step usually involves nucleophilic substitution reactions where a phenol reacts with an appropriate electrophile.
Specific Reaction Pathways
The following pathways outline specific methods for synthesizing this compound:
Biphenyl Synthesis via Suzuki Coupling :
- React 5-methyl-2-bromobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst.
- Typical conditions include a base such as sodium carbonate and a solvent like toluene at elevated temperatures (80–100°C).
- This reaction forms the biphenyl backbone effectively.
-
- Treat the resulting biphenyl compound with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester.
- The reaction typically occurs under reflux conditions to ensure complete conversion.
-
- Introduce the phenoxy group by treating the biphenyl ester with sodium phenoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
- This step is crucial for achieving the desired substitution pattern on the biphenyl structure.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for each step involved in the synthesis of this compound:
| Step | Reagents/Conditions | Temperature | Solvent |
|---|---|---|---|
| Biphenyl Synthesis | 5-methyl-2-bromobenzaldehyde, phenylboronic acid, Pd catalyst | 80–100°C | Toluene |
| Esterification | Biphenyl product, ethyl chloroformate, triethylamine | Reflux | N/A |
| Phenoxy Group Introduction | Biphenyl ester, sodium phenoxide | Elevated temp. | DMSO |
Yield and Purity Considerations
The overall yield of this compound can vary based on reaction conditions and purification methods used. Typical yields range from 60% to 85%, depending on the efficiency of each synthetic step and subsequent purification processes such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent research has indicated that compounds related to biphenyl structures, including ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, exhibit antiviral properties. Specifically, certain biphenyl derivatives have shown promise in treating hepatitis B virus (HBV) infections. These compounds can be formulated with additional agents to enhance their efficacy against viral infections .
2. Structure-Activity Relationship Studies
The synthesis of this compound has been explored within the context of structure-activity relationship (SAR) studies. By modifying the phenoxy and biphenyl moieties, researchers aim to identify more potent derivatives that can serve as therapeutic agents for various diseases, including cancer and neurological disorders. The findings from these studies suggest that specific substitutions can significantly enhance biological activity .
Agricultural Applications
1. Pesticide Development
this compound has potential applications in the development of new pesticides. Its structural characteristics may contribute to the efficacy of pest control formulations. Research into similar compounds has shown that biphenyl derivatives can act as effective insecticides and fungicides, offering a promising avenue for sustainable agricultural practices .
2. Herbicide Formulations
The compound's ability to interact with plant growth regulators positions it as a candidate for herbicide formulations. Studies have indicated that certain biphenyl compounds can inhibit specific enzymatic pathways in plants, leading to effective weed management strategies without harming crop yields .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its functional groups allow for modifications that enhance the mechanical properties and thermal stability of polymeric materials. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
2. Nanotechnology
The compound may also find applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers are investigating its potential to encapsulate therapeutic agents effectively, improving their bioavailability and targeting capabilities within biological systems .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-phenoxy[1,1’-biphenyl]-2-carboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biphenyl carboxylate family exhibits diverse substituents that influence physicochemical properties and biological activity. Below is a comparative table of key analogues:
Physical State and Purification
- Oils vs. Crystalline Solids : Methyl/ethyl esters with simple substituents (e.g., methyl 5-chloro derivatives) are often oils, while halogenated or hydroxylated analogues (e.g., 62c ) crystallize .
- Purification Methods : Flash chromatography (hexanes/EtOAc gradients) is standard for oils , while crystalline solids are isolated via TLC or recrystallization .
Biological Activity
Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a compound that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure, which contributes to its lipophilicity and potential bioactivity. The presence of the ethyl ester and phenoxy groups enhances its solubility and interaction with biological targets.
Antioxidant Activity
The antioxidant capacity of similar compounds has been evaluated using various assays such as DPPH and ABTS. Ethyl esters often show promising results in scavenging free radicals, which can be attributed to their ability to donate electrons .
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH | 22.02 |
| ABTS | 90.72 |
Anti-inflammatory Effects
Compounds with biphenyl structures have been noted for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit inflammatory mediators, suggesting that this compound may also exhibit similar effects .
Case Studies
Case Study 1: Antimicrobial Properties
A study involving a series of biphenyl derivatives demonstrated that modifications to the phenoxy group significantly enhanced antimicrobial activity. The study found that compounds with larger hydrophobic groups exhibited better efficacy against resistant bacterial strains .
Case Study 2: Antioxidant Evaluation
In an investigation of antioxidant properties, several ethyl esters were tested for their ability to reduce oxidative stress in cellular models. Results indicated that these compounds effectively reduced reactive oxygen species (ROS), supporting their potential use in therapeutic applications against oxidative stress-related diseases .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of biphenyl derivatives. For instance, the introduction of methoxy or halogen groups has been shown to increase both antimicrobial and antioxidant activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
